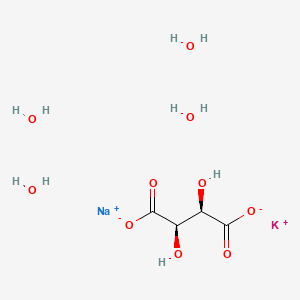
Calcium saccharate
Descripción general
Descripción
El sacarato de calcio, también conocido como D-glucarato de calcio, es la sal de calcio del ácido D-glucárico. Este compuesto se produce naturalmente en pequeñas cantidades por los mamíferos, incluidos los humanos. Es conocido por su papel en la inhibición de la beta-glucuronidasa, una enzima producida por la microflora colónica e involucrada en la desintoxicación hepática de fase II .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El sacarato de calcio se puede sintetizar haciendo reaccionar carbonato de calcio con ácido D-glucárico. La reacción generalmente implica disolver carbonato de calcio en agua y agregar ácido D-glucárico en condiciones controladas para formar sacarato de calcio. La reacción generalmente se lleva a cabo a temperatura ambiente y requiere agitación constante para asegurar una disolución y reacción completa .
Métodos de producción industrial: En entornos industriales, el sacarato de calcio se produce haciendo reaccionar hidróxido de calcio con ácido D-glucárico. El proceso implica disolver hidróxido de calcio en agua y agregar ácido D-glucárico a la solución. La mezcla se calienta luego para facilitar la reacción y la formación de sacarato de calcio. El producto se filtra, lava y seca para obtener sacarato de calcio puro .
Análisis De Reacciones Químicas
Tipos de reacciones: El sacarato de calcio experimenta varias reacciones químicas, que incluyen:
Oxidación: El sacarato de calcio se puede oxidar para formar carbonato de calcio y otros subproductos.
Reducción: Se puede reducir en condiciones específicas para producir diferentes sales de calcio.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Varios ácidos y bases pueden facilitar las reacciones de sustitución.
Productos principales:
Oxidación: Carbonato de calcio y otras sales de calcio.
Reducción: Diferentes sales de calcio dependiendo del agente reductor utilizado.
Sustitución: Nuevos compuestos con diferentes grupos funcionales que reemplazan al grupo sacarato.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El sacarato de calcio ejerce sus efectos principalmente inhibiendo la enzima beta-glucuronidasa. Esta inhibición ayuda en el proceso de desintoxicación al promover la excreción de toxinas y otras sustancias nocivas del cuerpo. El compuesto también estabiliza las soluciones sobresaturadas de hidroxicarboxilatos de calcio, lo que es beneficioso en diversas aplicaciones industriales .
Compuestos similares:
Gluconato de calcio: Se utiliza para la suplementación de calcio y en el tratamiento de la hipocalcemia.
Carbonato de calcio: Se usa comúnmente como suplemento dietético y antiácido.
Lactato de calcio: Se utiliza en el enriquecimiento de alimentos y como suplemento de calcio.
Singularidad del sacarato de calcio: El sacarato de calcio es único debido a su capacidad para inhibir la beta-glucuronidasa y su papel en la estabilización de soluciones sobresaturadas. Esto lo hace particularmente útil en los procesos de desintoxicación y en aplicaciones industriales donde la estabilidad es crucial .
Comparación Con Compuestos Similares
Calcium gluconate: Used for calcium supplementation and in the treatment of hypocalcemia.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium lactate: Used in food fortification and as a calcium supplement.
Uniqueness of Calcium Saccharate: this compound is unique due to its ability to inhibit beta-glucuronidase and its role in stabilizing supersaturated solutions. This makes it particularly useful in detoxification processes and in industrial applications where stability is crucial .
Propiedades
IUPAC Name |
calcium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVNIRNPPEDHM-SBBOJQDXSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8CaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227186 | |
| Record name | Calcium D-saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5793-88-4, 7632-49-7 | |
| Record name | Calcium saccharate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glucarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium saccharate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucaric acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium D-saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium saccharate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SACCHARATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SST07NLK7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)





![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B7908188.png)
![(3S,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7908198.png)
![sodium;7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate](/img/structure/B7908200.png)


